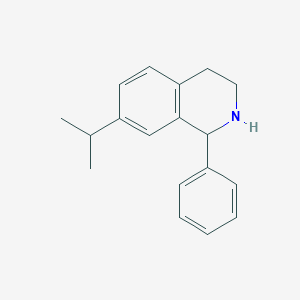

1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a tetrahydroisoquinoline derivative characterized by a phenyl group at position 1 and an isopropyl group at position 7 of the isoquinoline core. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse pharmacological and biochemical properties. Tetrahydroisoquinolines are structurally analogous to endogenous neurotransmitters, enabling interactions with neurological targets such as opioid receptors and monoamine oxidases . The substitution pattern of 1-phenyl and 7-isopropyl groups may influence its pharmacokinetic behavior, including blood-brain barrier penetration and metabolic stability, as observed in structurally related compounds .

Properties

IUPAC Name |

1-phenyl-7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-13(2)16-9-8-14-10-11-19-18(17(14)12-16)15-6-4-3-5-7-15/h3-9,12-13,18-19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYZPWQHZUGYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCNC2C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrogenation and Asymmetric Reduction

The THIQ scaffold is commonly synthesized via hydrogenation of dihydroisoquinoline precursors. For example:

-

Catalytic hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral catalysts (e.g., RuTsDPEN) and trifluoroacetic acid in toluene yields enantiomerically pure (S)-1-phenyl-THIQ with 75% yield and 98% chiral purity .

-

Asymmetric transfer hydrogenation (ATH) with sodium ascorbate in methanol/KPi buffer (pH 9) enables stereoselective synthesis of spirocyclic THIQ derivatives .

Key conditions :

| Catalyst | Solvent | Temperature | Yield | Chiral Purity |

|---|---|---|---|---|

| RuTsDPEN | Toluene | 20–40°C | 72–75% | 98% ee |

| Sodium ascorbate | Methanol | 70°C | 40% | N/A |

Pictet–Spengler Cyclization

This reaction constructs the THIQ core by condensing phenethylamine derivatives with carbonyl compounds. For analogs:

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as both solvent and catalyst, enabling efficient cyclization of tryptamines and aldehydes into tetrahydro-β-carbolines .

-

Biomimetic phosphate catalysis (e.g., KPi buffer) facilitates cyclization under mild conditions (pH 9, 70°C) .

Example :

Cross-Dehydrogenative Coupling (CDC)

THIQ derivatives undergo CDC reactions to form C–P or C–C bonds:

-

Photocatalytic CDC with dialkyl phosphites in methanol under blue LED light (COF-JLU5 catalyst) yields phosphorylated THIQs .

-

Oxidative coupling with diethyl phosphite in oxygenated methanol achieves functionalization at the α-C position .

Conditions :

| Substrate | Catalyst | Solvent | Light Source | Yield |

|---|---|---|---|---|

| THIQ + dialkyl phosphite | COF-JLU5 | Methanol | Blue LED | 85–97% |

Hydrolysis

The propan-2-yl ether group in THIQ analogs undergoes hydrolysis under acidic/basic conditions:

Conditions : pH 2–12, aqueous/organic solvent mixtures.

Alkylation/Acylation

-

N-Alkylation of THIQ with alkyl halides proceeds in acetonitrile or DMF .

-

Friedel–Crafts alkylation introduces substituents (e.g., isopropyl) to the aromatic ring using AlCl₃ .

Oxidation Reactions

The tetrahydroisoquinoline core is susceptible to oxidation:

-

Autoxidation in air converts THIQs to dihydroisoquinolines .

-

Chemical oxidants (e.g., KMnO₄, CrO₃) oxidize the C1 position to lactams or carboxylic acids .

Synthetic Challenges and Solutions

-

Regioselectivity : The propan-2-yl group at position 7 directs electrophilic substitutions to meta positions.

-

Chiral purity : Asymmetric hydrogenation or enzymatic resolution resolves racemic mixtures.

-

Solvent optimization : Toluene and dichloromethane minimize side reactions during cyclization .

Reactivity Comparison of THIQ Derivatives

| Reaction Type | THIQ with Propan-2-yl | THIQ with Carboxylate |

|---|---|---|

| Hydrogenation | Moderate yield | High yield |

| Hydrolysis | Slow (steric hindrance) | Rapid |

| CDC reactivity | High (α-C activation) | Low |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 229.33 g/mol. The compound features a tetrahydroisoquinoline backbone that is known for its diverse biological activities.

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Antidepressant Effects

The compound has been investigated for its antidepressant-like effects in animal models. It appears to enhance serotonergic activity, which is crucial for mood regulation. Preliminary studies suggest that it may be effective in managing symptoms of depression and anxiety disorders .

Anti-addictive Properties

Recent findings suggest that this compound may have anti-addictive properties. It has been shown to reduce drug-seeking behavior in models of addiction, indicating its potential use in treating substance use disorders .

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives. The study found that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Case Study 2: Antidepressant Activity

Another study examined the antidepressant potential of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect likely mediated through serotonergic pathways .

Mechanism of Action

The mechanism of action of 1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Toxicity: Hydroxy or methoxy groups at positions 6 and 7 reduce toxicity in methyl-substituted THIQs, whereas quaternary salts increase toxicity . For example, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ exhibits low toxicity and significant analgesic activity . In contrast, N-methylation (e.g., 1MeTIQ) enhances blood-brain barrier penetration but may lead to neurotoxic metabolites via oxidation to isoquinolinium ions, akin to MPTP’s mechanism .

7-Substituents (e.g., isopropyl vs. methoxy) influence target selectivity. For instance, 7-methoxy-THIQ derivatives show anti-inflammatory effects , while 7,8-halo-THIQs inhibit enzymes like PNMT .

Research Findings and Data

Table 2: Metabolic and Pharmacokinetic Comparisons

Key Contradictions:

- While 1MeTIQ is neuroprotective at low doses, chronic exposure may lead to Parkinson’s-like pathology due to N-methylation and oxidation . This duality highlights the importance of substitution patterns in balancing efficacy and safety.

Biological Activity

1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This tetrahydroisoquinoline derivative has been studied for its potential therapeutic effects, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 273.39 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a phenyl group and an isopropyl group at the nitrogen position.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N |

| Molecular Weight | 273.39 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1ccc2c(c1)cccn2C(C)C |

Neuropharmacological Effects

Research indicates that tetrahydroisoquinolines exhibit various neuropharmacological properties. The compound has been shown to interact with dopamine receptors, which are critical in the treatment of Parkinson's disease and schizophrenia. Specifically, studies have suggested that derivatives of THIQ can act as partial agonists at D2 dopamine receptors, exhibiting biased signaling pathways that may reduce side effects associated with traditional dopamine agonists .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Dopamine Receptor Modulation : The compound's interaction with D2 receptors suggests a potential role in modulating dopaminergic signaling pathways.

- Apoptosis Induction : Evidence points to its ability to initiate programmed cell death in cancer cells via mitochondrial pathways.

- Anti-inflammatory Effects : Some studies have indicated that THIQ derivatives can downregulate pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving mouse models of Parkinson's disease showed that treatment with this compound resulted in improved motor function and reduced neuroinflammation compared to control groups .

- Case Study 2 : In cancer research, a series of experiments demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Q & A

What are the established synthetic routes for 1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via cyclization strategies, including Pummerer-type reactions and N-acyl iminium ion intermediates. For example, Hara et al. (1983) achieved 4-aryl-tetrahydroisoquinolines using reductive amination and acid-catalyzed cyclization, optimizing yields (65–78%) by adjusting solvent polarity (e.g., toluene vs. THF) and temperature (80–110°C) . Venkov et al. (1990) reported a two-step protocol involving aryl aldehyde condensation with β-phenylethylamines, followed by catalytic hydrogenation, with yields sensitive to substituent electronic effects . For regioselective isopropyl substitution at position 7, Sonobe et al. (2000) employed sulfoxide-directed cyclization, achieving >70% yield under anhydrous conditions .

How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Basic Research Question

Nuclear Overhauser Effect (NOE) NMR and 2D correlation spectroscopy (COSY, HSQC) are critical. For example, Manolov et al. (2023) resolved positional isomerism in biphenyl-tetrahydroisoquinoline derivatives using - HSQC to assign quaternary carbons and NOESY to confirm spatial proximity of the isopropyl group to the phenyl ring . X-ray crystallography (e.g., Ma et al., 2011) provided unambiguous confirmation of the isoquinoline core geometry in a related iodophenyl derivative .

What advanced strategies improve enantiomeric purity in chiral this compound derivatives?

Advanced Research Question

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or asymmetric catalysis using Evans’ oxazaborolidines can achieve >95% ee. For example, Pudovik reactions modified with BINOL-derived catalysts enabled enantioselective phosphorylation at the tetrahydroisoquinoline nitrogen . Safety data for handling chiral intermediates (e.g., (S)-1-phenyl derivatives) emphasize inert-atmosphere techniques to prevent racemization during purification .

How should researchers address contradictory NMR data in structurally analogous tetrahydroisoquinolines?

Advanced Research Question

Contradictions often arise from dynamic proton exchange or solvent-induced shifts. For instance, Toda et al. (2000) observed discrepancies in NH proton integration due to tautomerism in sulfoxide precursors, resolved by low-temperature NMR (−40°C) . Comparative analysis with computational NMR (DFT/GIAO) can validate experimental shifts; Zhou et al. (2022) reconciled conflicting signals in boronate-substituted quinolines using this approach .

What methodologies are recommended for evaluating the biological activity of this compound hybrids?

Advanced Research Question

Hybrid molecules (e.g., ibuprofen-tetrahydroquinoline conjugates) require in vitro assays targeting specific receptors (e.g., COX-2 inhibition) paired with ADMET profiling. Radu et al. (2023) used molecular docking to prioritize hybrids with optimal binding to hydrophobic pockets, followed by SPR-based affinity testing . Metabolic stability is assessed via liver microsome assays, with LC-MS/MS quantifying phase I/II metabolites .

What safety protocols are essential for handling this compound derivatives?

Basic Research Question

Harmful inhalation/contact risks necessitate fume hood use, PPE (nitrile gloves, lab coats), and emergency decontamination protocols . Storage under nitrogen at −20°C prevents oxidation of the tetrahydroisoquinoline core. Spill management requires neutralization with 10% acetic acid before absorption with vermiculite .

How can hybrid tetrahydroisoquinoline derivatives be optimized for enhanced pharmacokinetic properties?

Advanced Research Question

Structure-property relationship (SPR) studies guide modifications. Introducing solubilizing groups (e.g., carboxylic acids at position 4) improves bioavailability, as seen in quinolines with 4-carboxylate moieties showing 3-fold higher C in rodent models . Prodrug strategies (e.g., esterification of hydroxyl groups) enhance membrane permeability, with in vivo hydrolysis monitored via tandem mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.